Avarone

Antileukemic Cytostatic In Vivo Efficacy

Avarone (CAS 55303-99-6) is the superior choice for preclinical oncology research. This marine-derived sesquiterpenoid quinone demonstrates significantly higher antileukemic activity than its redox partner avarol, with a therapeutic index of 11.7 vs. 4.5 in murine L5178Y models. In glioblastoma studies, its potency (IC50 0.68 μM against U-251 MG) surpasses standard-of-care temozolomide by 1.5-fold. Verified non-mutagenic and non-genotoxic, it provides a clean safety scaffold for medicinal chemistry derivatization. Procuring the correct redox state (quinone) is critical for experimental reproducibility in ROS signaling and platelet aggregation studies.

Molecular Formula C21H28O2
Molecular Weight 312.4 g/mol
CAS No. 55303-99-6
Cat. No. B1665836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAvarone
CAS55303-99-6
Synonymsavarone
neoavarone
Molecular FormulaC21H28O2
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C1(C)CC3=CC(=O)C=CC3=O)CCC=C2C)C
InChIInChI=1S/C21H28O2/c1-14-6-5-7-19-20(14,3)11-10-15(2)21(19,4)13-16-12-17(22)8-9-18(16)23/h6,8-9,12,15,19H,5,7,10-11,13H2,1-4H3/t15-,19+,20+,21+/m0/s1
InChIKeyVPRHEJGLNUDEEH-LWILDLIXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Avarone CAS 55303-99-6: Technical Baseline and Procurement-Relevant Specifications


Avarone (CAS 55303-99-6) is a marine-derived sesquiterpenoid quinone, originally isolated from the sponge *Dysidea avara* [1]. It exists as a redox couple with its corresponding hydroquinone, avarol, and is a key secondary metabolite of interest in natural product and medicinal chemistry research [2]. Procurement of Avarone is driven by its well-characterized profile in a variety of in vitro and in vivo models, establishing it as a reference compound for studies in cytotoxicity, anti-leukemic activity, and redox biology [3].

Why Avarone Cannot Be Substituted with Avarol or Other Analogs: Evidence-Based Procurement Rationale


While Avarone and avarol are naturally occurring redox partners, they are not functionally interchangeable in research settings. Their distinct chemical states—Avarone as a quinone and avarol as a hydroquinone—confer significantly different biological activities, as demonstrated by direct comparative studies [1]. Avarone exhibits superior potency in multiple key assays, including antileukemic activity and platelet aggregation inhibition, rendering generic substitution scientifically invalid [2][3]. Procurement of the specific redox state is therefore critical for experimental reproducibility and to meet the required potency thresholds in established protocols.

Quantitative Evidence of Avarone's Differentiation from Avarol and Other Comparators


Avarone Exhibits 2.6-Fold Higher Therapeutic Index than Avarol in Murine Leukemia Models

In a direct head-to-head comparison, Avarone demonstrated a significantly higher therapeutic index than its hydroquinone counterpart, avarol, in an in vivo murine leukemia model [1]. This difference quantifies the superior safety margin of Avarone, making it a more favorable candidate for advanced preclinical studies.

Antileukemic Cytostatic In Vivo Efficacy

Avarone Demonstrates 33% Higher Cytostatic Potency than Avarol Against Lymphoma Cells

A direct comparative study established that Avarone has superior cytostatic potency against murine L5178Y lymphoma cells in vitro [1]. This quantitative difference supports the selection of Avarone over avarol for in vitro cytotoxicity screens targeting lymphoid malignancies.

Cytotoxicity Lymphoma IC50

Avarone is 1.5-Fold More Potent than Temozolomide in a Human Glioblastoma Model

In a comparative study using the U-251 MG human glioblastoma cell line, Avarone showed superior cytotoxicity compared to the clinically used standard-of-care agent, temozolomide (TMZ) [1]. This head-to-head data positions Avarone as a potent reference compound for glioblastoma research.

Glioblastoma Cytotoxicity Brain Cancer

Avarone Demonstrates Superior Antiplatelet Activity Compared to Avarol

In studies on human platelet aggregation, Avarone exerted significantly stronger antiplatelet activity than avarol [1]. Avarone inhibited aggregation induced by all agonists tested, whereas avarol's inhibitory potency was described as 'much lower' [2].

Antiplatelet Thrombosis Cardiovascular

Avarone is Non-Mutagenic and Lacks Genotoxic Potential in Standard Assays

A comprehensive genotoxicity evaluation determined that Avarone does not exert mutagenic or genotoxic potential in both prokaryotic and eukaryotic test models, including the Ames test [1]. This contrasts with many standard chemotherapeutic cytostatics that are known mutagens.

Genotoxicity Safety Drug Development

Avarone's Redox State Confers a Distinct Electrochemical Profile from Avarol

Cyclic voltammetry studies reveal that Avarone and avarol have fundamentally different electrochemical behaviors [1]. This is a direct consequence of their quinone versus hydroquinone structure, which governs their participation in biological redox reactions and ROS generation.

Electrochemistry Redox Biology Mechanism of Action

High-Impact Application Scenarios for Avarone in Scientific Research


In Vivo Leukemia Model Studies Requiring a High Therapeutic Index

For researchers conducting preclinical studies in murine leukemia models (e.g., L5178Y), Avarone is the preferred compound. Its demonstrated therapeutic index of 11.7 provides a significantly wider safety margin compared to the 4.5 index of its analog avarol, enabling more robust dosing regimens and improving the likelihood of observing therapeutic efficacy with manageable toxicity [4].

Cytotoxicity Profiling in Drug-Resistant Glioblastoma Research

Avarone is a valuable tool for in vitro glioblastoma research, particularly when comparing novel agents to the standard-of-care drug temozolomide. With an IC50 of 0.68 μM against U-251 MG cells, it is 1.5-fold more potent than temozolomide (IC50 1.02 μM) and can serve as a more active reference standard for investigating mechanisms of resistance and screening for new combination therapies [4].

Scaffold Development for Non-Genotoxic Anticancer Agents

Given its verified lack of mutagenic and genotoxic potential in standard assays [4], Avarone is an ideal scaffold for medicinal chemistry programs aimed at developing new anticancer leads. Unlike many conventional cytostatics that carry inherent genotoxic risks, Avarone offers a starting point with a cleaner safety profile, making it suitable for derivatization and SAR studies focused on minimizing treatment-related secondary malignancies.

Mechanistic Studies on Redox-Cycling and Platelet Inhibition

For experiments designed to dissect the role of redox state in biological activity, Avarone is essential. Its distinct electrochemical profile as a quinone [4] and its superior antiplatelet activity compared to its reduced form, avarol [5], make it the correct choice for studies on ROS-mediated signaling, cellular thiol interactions, and the specific mechanisms of quinone-dependent platelet aggregation inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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